molecular formula C29H23NO4 B2663186 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid CAS No. 173911-24-5

3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid

Cat. No.: B2663186
CAS No.: 173911-24-5
M. Wt: 449.506
InChI Key: HBWPUJHVWHMXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is a benzoic acid derivative functionalized with a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety, a widely used protecting group in peptide synthesis, is attached via a methylene linker to the meta-position of the phenyl ring on the benzoic acid core. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to protect amine functionalities during stepwise elongation of peptide chains. Its structure combines the aromatic rigidity of the benzoic acid scaffold with the acid-labile Fmoc group, enabling selective deprotection under mild basic conditions (e.g., piperidine) .

Properties

IUPAC Name

3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO4/c31-28(32)22-10-6-9-21(16-22)20-8-5-7-19(15-20)17-30-29(33)34-18-27-25-13-3-1-11-23(25)24-12-2-4-14-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWPUJHVWHMXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C5=CC(=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid typically involves multiple steps:

    Fmoc Protection: The initial step often involves the protection of an amino group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Intermediate: The protected amine is then reacted with a benzyl halide derivative to form the intermediate compound. This step usually requires a solvent like dichloromethane and a catalyst such as palladium on carbon.

    Coupling Reaction: The intermediate is coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the Fmoc protection and deprotection steps efficiently. The use of high-throughput reactors and continuous flow chemistry can also enhance the scalability and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine.

    Solvents: Dichloromethane, dimethylformamide, tetrahydrofuran.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is used as a building block in the synthesis of complex organic molecules. Its Fmoc group is particularly valuable in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.

Biology

In biological research, this compound is used to study protein interactions and functions. The Fmoc group can be removed under mild conditions, making it ideal for applications where the integrity of the biological molecule must be preserved.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The benzoic acid moiety is known for its antimicrobial and anti-inflammatory effects, making it a candidate for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid involves its interaction with various molecular targets. The Fmoc group can protect amino groups during chemical reactions, preventing unwanted side reactions. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, synthetic routes, and functional distinctions:

Table 1: Structural and Functional Comparison of Fmoc-Modified Benzoic Acid Derivatives

Compound Name CAS Number Key Structural Features Key Differences vs. Target Compound Application/Notes
3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid (Target) Not Provided - Benzoic acid core
- Fmoc-aminomethyl group at 3-position of phenyl ring
Reference compound SPPS, amine protection
2-[[(Fmoc)amino]methyl]benzoic acid 219640-94-5 - Fmoc-aminomethyl group at 2-position of benzoic acid Substitution position alters steric/electronic effects Peptide linker chemistry
4-(((Fmoc)amino)-3-methylbenzoic acid 892878-63-6 - Fmoc group at 4-position
- Methyl group at 3-position
Increased steric hindrance; altered solubility Solid-phase synthesis intermediates
3-((Fmoc)amino)-5-hydroxybenzoic acid 176442-21-0 - Hydroxy group at 5-position Enhanced hydrogen bonding; higher melting point (234°C) Bioconjugation, solubility modulation
4-((Fmoc)amino)-3-(benzoyloxy)benzoic acid Not Provided - Benzoyloxy group at 3-position Increased lipophilicity; ester hydrolysis sensitivity Photolabile protecting groups
2-Benzyloxycarbonylamino-5-[3-(Fmoc-amino)propyl]benzoic acid methyl ester Not Provided - Benzyloxycarbonyl (Z) group
- Propyl linker with Fmoc
Dual protection strategy; ester functionality Combinatorial library synthesis

Key Comparative Insights:

Substitution Position: The target compound’s Fmoc-aminomethyl group at the 3-position of the phenyl ring contrasts with analogs like 2-[[(Fmoc)amino]methyl]benzoic acid (2-position) and 4-(((Fmoc)amino)-3-methylbenzoic acid (4-position) . Positional isomerism affects electronic distribution and steric interactions, influencing reactivity in coupling reactions.

Methyl (CAS 892878-63-6) and benzoyloxy () substituents alter lipophilicity and metabolic stability, making them suitable for specific drug delivery systems .

Synthetic Routes: The target compound is synthesized via Fmoc-protection of an aminomethylbenzoic acid precursor, analogous to methods in (92% yield using Fmoc-Cl in THF) . Derivatives like 3-((Fmoc)amino)-5-hydroxybenzoic acid require additional protection/deprotection steps for the hydroxy group, increasing synthetic complexity .

Physicochemical Properties :

  • Melting points vary significantly: the target compound’s melting point is unreported, but analogs range from 234°C (hydroxy-substituted) to lower values for methylated derivatives .
  • Lipophilicity (logP) is influenced by substituents: trifluoromethyl groups () increase logP, while hydroxy groups decrease it .

Biological and Industrial Applications: Fmoc derivatives are critical in SPPS due to their balance of stability and ease of removal .

Biological Activity

3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid (commonly referred to as Fmoc-amino benzoic acid) is a compound with significant biological activity linked to its structural components. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis as a protective group for amino functionalities. The Fmoc group can be deprotected under specific conditions, allowing the compound to participate in further reactions. The presence of various functional groups contributes to its biological activity.

Property Value
Molecular FormulaC22H23NO4
Molecular Weight359.38 g/mol
Melting Point213 °C (dec.)
SolubilitySoluble in DMF

Biological Activity

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymatic pathways, which could be beneficial for cancer therapy and other diseases where enzyme modulation is crucial .
  • Antiviral Properties : Similar to many purine analogs, it may possess antiviral properties, making it a candidate for further research in the treatment of viral infections.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, leading to modulation of their activity. This can result in various biological effects, including:

  • Signal Transduction Modulation : The compound may interfere with signaling pathways that are critical for cell proliferation and survival.
  • Receptor Activation/Inhibition : By interacting with receptors, it can influence cellular responses that are pivotal in disease progression.

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have indicated that derivatives of amino acids similar to this compound exhibit antimicrobial properties, suggesting a potential role in antibiotic development.
  • Cancer Therapeutics : Research has highlighted that compounds with similar structural features have been effective in preclinical models for cancer treatment, particularly through their ability to inhibit tumor growth by modulating enzymatic activity .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions, often utilizing automated peptide synthesizers to enhance yield and efficiency. This versatility allows for the exploration of various derivatives with enhanced biological activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.